N-[(4-chloro-3-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide
Description
N-[(4-chloro-3-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound characterized by the presence of a biphenyl core, a nitrophenyl group, and a carbamothioyl linkage
Properties
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-17-11-10-16(12-18(17)24(26)27)22-20(28)23-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKKUJLMTGUMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core and the nitrophenyl group. One common method involves the use of Suzuki-Miyaura coupling reactions to form the biphenyl structure . The nitrophenyl group is then introduced through nitration reactions, followed by the formation of the carbamothioyl linkage using thiourea derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-3-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogen substitution can be achieved using nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include various nitro, amine, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-[(4-chloro-3-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group is known to participate in electron transfer reactions, while the carbamothioyl linkage can interact with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-nitrobenzamide
- **(4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone
Uniqueness
N-[(4-chloro-3-nitrophenyl)carbamothioyl]biphenyl-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl core provides structural stability, while the nitrophenyl and carbamothioyl groups offer versatile chemical functionalities.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
